1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
Description
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
1-(6-bromo-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
LRZUYKMHLUMIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Keto Esters with 4-Bromoaniline
The Knorr reaction is the most widely reported method for constructing the quinoline core. Key steps include:
-
Starting Materials : 4-Bromoaniline and β-keto esters (e.g., ethyl acetoacetate or ethyl 3-oxopentanoate).
-
Mechanism :
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Anilide Formation | 4-Bromoaniline, β-keto ester, HCl, reflux (6–8 h) | 70–85% | |
| Cyclization | H2SO4, 120°C, 3 h | 65–78% |
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl3, reflux, 4 h | 88% |
| Substitution | Acetone enolate, THF, −78°C, 2 h | 62% |
Synthesis of Quinoline-4-carboxylic Acid Derivatives
An alternative route involves the Pfitzinger reaction, which uses isatin and 4-bromoacetophenone :
-
Condensation : Isatin reacts with 4-bromoacetophenone in NaOH/EtOH to form 2-(4-bromophenyl)quinoline-4-carboxylic acid.
-
Decarboxylation : The carboxylic acid is decarboxylated under acidic conditions (H2SO4, 150°C) to yield 6-bromo-4-methylquinoline .
Limitations : Lower regioselectivity compared to the Knorr method, with yields rarely exceeding 50% .
Comparative Data :
| Method | Starting Materials | Total Yield | Key Advantage |
|---|---|---|---|
| Knorr | 4-Bromoaniline, β-keto ester | 48% (3 steps) | High regioselectivity |
| Pfitzinger | Isatin, 4-bromoacetophenone | 32% (2 steps) | Shorter route |
Structural Confirmation
Post-synthesis characterization ensures product integrity:
-
NMR :
Purity Analysis
Solvent and Catalyst Optimization
-
Green Chemistry : Replacement of POCl3 with PCl5 in dichloroethane reduces environmental impact .
-
Catalysis : FeCl3/AgSbF6 systems improve Friedel-Crafts acylation efficiency during ketone introduction .
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 1-(6-substituted-4-methylquinolin-2-yl)propan-2-one derivatives.
Oxidation Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propanoic acid or 1-(6-bromo-4-methylquinolin-2-yl)propanal.
Reduction Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propan-2-ol.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H12BrN1O
Molecular Weight : 270.13 g/mol
IUPAC Name : 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one
The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 6-position and the methyl group at the 4-position contribute to its reactivity and potential biological effects.
Medicinal Chemistry
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with quinoline structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound in the development of new antibiotics.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria. This indicates a moderate level of efficacy, warranting further exploration into its mechanisms of action.
Anticancer Research
Research has indicated that 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one may possess anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Assessment
A cytotoxicity study reported an IC50 value of approximately 25 µM after 48 hours of exposure to MCF-7 cells. This suggests that the compound has moderate potency against cancer cells, indicating its potential as a scaffold for developing anticancer drugs.
Material Science
Due to its unique chemical structure, this compound can be explored for applications in material science , particularly in the synthesis of organic electronic materials or as a precursor in the development of polymers with specific electronic properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This Compound | Contains bromine at C6 | Exhibits significant antimicrobial activity |
| 4-Methylquinoline | Lacks bromine substitution | Less potent against microbes |
| 6-Methoxyquinoline | Contains methoxy instead of bromine | Different electronic properties affecting biological activity |
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline-Based Derivatives
- 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2): Structural Features: Contains a butan-2-one chain at the 3-position and a chloro substituent at the 4-position instead of methyl. The elongated ketone chain (butanone vs. propanone) may affect molecular flexibility and binding interactions .
- 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS: 872018-40-1): Structural Features: An isoquinolinone isomer with bromo and methyl groups. Key Differences: The isoquinolinone scaffold differs in nitrogen placement, which can influence aromatic π-stacking and hydrogen-bonding capabilities compared to quinoline derivatives .
Propan-2-one Derivatives with Aromatic Substituents
- 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one :
- 1-(4-Methoxyphenyl)propan-2-one :
Heterocyclic Propan-2-one Derivatives
- Arylbenzofuran Lignans (e.g., 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one): Structural Features: Benzofuran core with methoxy and methyl substituents. Biological Relevance: Such compounds exhibit antioxidant and antimicrobial activities, suggesting that the propan-2-one moiety in the target quinoline derivative could similarly contribute to bioactivity .
- 1-(Furan-2-yl)propan-2-one :
Key Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Halogenation (bromo, chloro) and alkylation (methyl, tert-butyl) significantly influence electronic properties and bioactivity. For example, bromo groups enhance electrophilicity, aiding in nucleophilic aromatic substitution .
- Functional Group versatility : The propan-2-one moiety serves as a reactive handle for further derivatization, such as in the synthesis of heterocycles (e.g., benzofurans) .
- Methodological Advances : Palladium-catalyzed reactions (e.g., α-arylation) and microwave-assisted syntheses improve yields and efficiency for propan-2-one derivatives .
Biological Activity
The compound 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
The synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one can be achieved through the Knorr reaction, which involves the condensation of 4-bromoaniline with β-keto esters. The resulting anilides undergo cyclization to yield quinoline derivatives. This method has been optimized to minimize by-products and enhance yield, demonstrating the versatility of quinoline synthesis in medicinal chemistry .
Antimicrobial Properties
Quinoline derivatives, including 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one, have shown significant antimicrobial activity. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against these pathogens, with promising results suggesting potential for development as antimicrobial agents .
Anticancer Activity
Quinoline-based compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play critical roles in cell proliferation and survival. For example, quinoline derivatives can induce apoptosis in cancer cells by disrupting kinase activity and promoting cell cycle arrest. Preliminary studies indicate that 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one may share similar mechanisms, warranting further investigation into its efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. The presence of bromine and methyl groups at specific positions on the quinoline ring significantly influences their interaction with biological targets. For instance, variations in substituents can alter the lipophilicity and electronic properties of the compounds, impacting their potency and selectivity against different biological pathways .
| Compound | Substituents | MIC (µM) | Activity |
|---|---|---|---|
| 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one | Br, CH3 | TBD | Antibacterial/Anticancer |
| Related Quinoline Derivative | F | 25.34 | Antitubercular |
| Another Quinoline Variant | Cl | 106.4 | Moderate Antitubercular |
Study on Antimycobacterial Activity
A recent study evaluated a series of quinoline derivatives for their antitubercular activity using the microplate Alamar Blue assay (MABA). The results indicated that several compounds exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy against this pathogen .
Evaluation Against Cancer Cell Lines
Research focusing on the cytotoxic effects of various quinoline derivatives on cancer cell lines has revealed that many compounds induce significant cell death. For example, compounds structurally related to 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one were tested against L929 mouse fibroblast cells and showed promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .
Q & A
Q. What are the key synthetic routes for preparing 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one?
The compound can be synthesized via nucleophilic substitution or bromination reactions. A common approach involves reacting a quinoline precursor with a brominating agent (e.g., NBS or HBr) under controlled conditions. For example, similar brominated ketones are synthesized using propargyl bromide and a base like potassium carbonate, followed by purification via column chromatography . Characterization typically employs NMR (δ4.7 for alkyne protons) and FT-IR (C≡C stretch at ~2,125 cm⁻¹) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm proton environments and substituent positions (e.g., methyl and bromine groups).
- X-ray Crystallography : For definitive structural elucidation (mean C–C bond length: 0.002–0.003 Å; R factor: <0.06) .
- HPLC : For purity assessment, with sample volumes of 2.0 µL and retention time analysis .
Q. How is the compound purified to achieve >95% purity?
Purification methods include:
- Column Chromatography : Using silica gel and gradient elution with ethyl acetate/hexane.
- Recrystallization : Solvent systems like ethanol/water optimize crystal formation.
- HPLC : Reverse-phase columns (C18) with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent?
Density Functional Theory (DFT) or molecular dynamics simulations (e.g., using Discovery Studio) model electron density and bond dissociation energies. For example, bromine’s electrophilicity can be analyzed via frontier molecular orbitals (HOMO-LUMO gaps), guiding predictions for nucleophilic substitution or cross-coupling reactions .
Q. What experimental limitations affect reproducibility in studies involving this compound?
Key limitations include:
- Sample Degradation : Organic degradation over time (e.g., during 9-hour experiments) alters matrix stability. Mitigation requires continuous cooling .
- Synthetic Variability : Small-scale syntheses (e.g., 8 initial samples) reduce pollution variability compared to real-world sewage, limiting generalizability .
Q. How does X-ray crystallography resolve structural ambiguities in derivatives?
Single-crystal X-ray studies (100–295 K) provide bond angles, torsion angles, and packing motifs. For example, quinoline derivatives show planar aromatic systems with dihedral angles <5° between substituents, confirmed by R factors <0.06 .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Multi-Technique Validation : Cross-validate NMR/FT-IR data with crystallographic results.
- Error Analysis : Quantify discrepancies (e.g., bond length differences >0.01 Å may indicate conformational flexibility).
- Dynamic NMR : Resolve rotational barriers or tautomerism not evident in static structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
